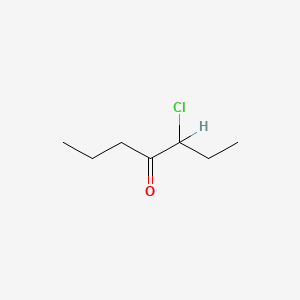

3-Chloroheptan-4-one

Description

3-Chloroheptan-4-one (C₇H₁₃ClO) is a chlorinated ketone with a molecular structure featuring a chlorine atom at the third carbon and a ketone group at the fourth carbon of a seven-carbon chain. Its properties are influenced by the electron-withdrawing chlorine atom, which affects reactivity, polarity, and stability. Applications may include use as an intermediate in organic synthesis, though specific data on its uses or hazards are absent in the provided evidence.

Properties

CAS No. |

61295-52-1 |

|---|---|

Molecular Formula |

C7H13ClO |

Molecular Weight |

148.63 g/mol |

IUPAC Name |

3-chloroheptan-4-one |

InChI |

InChI=1S/C7H13ClO/c1-3-5-7(9)6(8)4-2/h6H,3-5H2,1-2H3 |

InChI Key |

ONHHYBUXHMRHFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C(CC)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

A comparison with structurally related compounds can highlight key differences in reactivity, physical properties, and applications.

Key Observations :

- Chlorine Position: The chlorine in this compound is adjacent to the carbonyl group, increasing electrophilicity at the carbonyl carbon compared to non-chlorinated ketones like 4-Heptanone.

- Chain Length: Longer carbon chains (e.g., heptanone vs. pentanone) reduce volatility and may stabilize intermediates in synthesis.

- Hazards: Chlorinated ketones are generally more toxic than non-halogenated analogs. For example, 3-Chlorobenzaldehyde requires strict handling (e.g., skin/eye protection) due to irritancy , but analogous data for this compound are unavailable.

Reactivity Comparison

- Nucleophilic Substitution : The chlorine in this compound may undergo SN2 reactions more readily than in aromatic chlorides (e.g., chloronaphthalenes in ) due to less steric hindrance.

- Oxidation : Unlike aldehydes (e.g., 3-Chlorobenzaldehyde), ketones like this compound are resistant to further oxidation under mild conditions.

- Thermal Stability : Chlorinated aliphatic ketones may decompose at lower temperatures than aromatic chlorides (e.g., chloronaphthalenes with CAS 25586-43-0 ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.